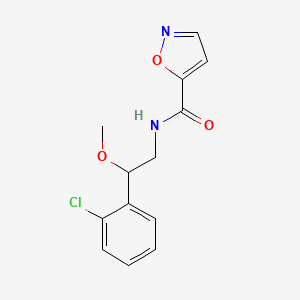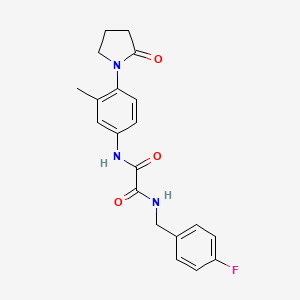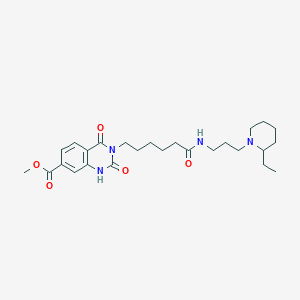
1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, which are closely related to pyrazine derivatives, often involves the reaction of ketones with hydrazine or its derivatives. For instance, the preparation of 3,5-diaryl-1H-pyrazoles can be achieved from aryl methyl ketones through Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate . Similarly, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles can be synthesized by reacting isoflavones and their thio analogues with hydrazine hydrate in hot pyridine . These methods suggest that the synthesis of "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" could potentially involve similar condensation and cyclization reactions, starting from appropriate methyl ketones and esters, followed by the introduction of the allyl group.
Molecular Structure Analysis
The molecular structure of pyrazole and pyrazine derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis . X-ray crystallography can also be used to determine the structure and tautomeric forms of these compounds, as seen in the case of a 1H-pyrazole derivative that exists as tautomers and forms cyclic dimers through intermolecular hydrogen bonds . For the compound , similar analytical techniques would be employed to confirm its molecular structure and identify any possible tautomeric forms.
Chemical Reactions Analysis
Pyrazole and pyrazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of hydroxyl or methoxy groups can lead to intramolecular hydrogen bonding, influencing the reactivity and tautomeric equilibrium of the compounds . Theoretical calculations, such as those performed on tautomers and conformers of related compounds, can provide insights into the chemical behavior and stability of different tautomeric forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an allyl group could potentially increase the reactivity of the compound towards nucleophilic addition or polymerization reactions. The methoxy and methyl groups may contribute to the lipophilicity of the compound, which is an important factor in drug design and pharmacokinetic profiling.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Features
1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione, as a pyrazolyl-phthalazine-dione derivative, can be synthesized through a one-pot multicomponent reaction, as demonstrated in the study of pyrazolyl-phthalazine-dione derivatives (PPDs). This synthesis highlights the efficiency of using ionic liquids as catalysts and has been explored for its structural features and intermolecular interactions (Simijonović et al., 2018).
Anticancer Potential
Research has shown that derivatives similar to 1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione possess potential anticancer properties. For example, pyrano[2,3-f]chromene-4,8-dione derivatives have been evaluated against various human cancer cell lines, demonstrating significant anticancer activities (Hongshuang et al., 2017).
Antioxidative Activity
The antioxidative properties of pyrazolyl-phthalazine-diones have been studied, showing that certain derivatives exhibit significant radical scavenging abilities. This antioxidative potential is particularly pronounced in compounds with catechol motifs (Simijonović et al., 2018).
Electrochemical and Spectroelectrochemical Characterization
Studies on related pyrazine derivatives have explored their electrochemical and spectroelectrochemical properties. These studies are crucial for understanding the electronic structure and potential applications of these compounds in fields like electrochromic materials (Zhao et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-7-16-8-9-17(15(19)14(16)18)12-10-11(2)5-6-13(12)20-3/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYNFMXWTWQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)
![Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3000856.png)




![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)
![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)
![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)
